molecular formula C35H40ClN3O3 B12405708 LXR agonist 2

LXR agonist 2

Cat. No.: B12405708
M. Wt: 586.2 g/mol
InChI Key: KHCXJRUQXRBLME-CYEXUTLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liver X receptor agonist 2 is a synthetic compound that activates liver X receptors, which are nuclear hormone receptors involved in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses. Liver X receptors exist in two isoforms, liver X receptor alpha and liver X receptor beta, which are expressed in various tissues including the liver, intestines, macrophages, and brain .

Preparation Methods

Liver X receptor agonist 2 can be synthesized using naphthoquinone derivatives as starting materialsThe reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.

Chemical Reactions Analysis

Liver X receptor agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride. Substitution reactions can involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Liver X receptor agonist 2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the regulation of cholesterol and lipid metabolism. In biology and medicine, it has potential therapeutic applications for treating diseases such as atherosclerosis, diabetes, and neurodegenerative disorders. Liver X receptor agonists have been shown to reduce the expression of proinflammatory molecules and promote the production of high-density lipoprotein, which is beneficial for cardiovascular health . Additionally, liver X receptor agonist 2 is being investigated for its potential use in cancer therapeutics due to its ability to modulate cell proliferation and inflammatory responses .

Mechanism of Action

Liver X receptor agonist 2 exerts its effects by binding to liver X receptors, which are ligand-dependent transcription factors. Upon binding, the liver X receptor-liver X receptor complex dissociates from corepressors and recruits coactivators to the target gene promoter. This leads to the transcriptional activation of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. The molecular targets of liver X receptor agonist 2 include genes such as apolipoprotein E, ATP-binding cassette transporter A1, and inducible degrader of low-density lipoprotein receptor .

Comparison with Similar Compounds

Liver X receptor agonist 2 can be compared with other liver X receptor agonists such as T0901317 and GW3965. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and side effect profiles. For example, T0901317 is a potent liver X receptor agonist that activates both liver X receptor alpha and liver X receptor beta, while GW3965 is known for its selectivity towards liver X receptor beta . Liver X receptor agonist 2 is unique in its specific binding affinity and efficacy in modulating liver X receptor-mediated pathways.

Properties

Molecular Formula

C35H40ClN3O3

Molecular Weight

586.2 g/mol

IUPAC Name

2-chloro-4-[3-[(2'R,3R)-1'-(3,3-dimethylbutanoyl)-2-oxo-2'-propan-2-ylspiro[indole-3,3'-pyrrolidine]-1-yl]phenyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C35H40ClN3O3/c1-22(2)31-35(17-18-38(31)30(40)21-34(3,4)5)27-13-8-9-14-29(27)39(33(35)42)25-12-10-11-23(19-25)24-15-16-26(28(36)20-24)32(41)37(6)7/h8-16,19-20,22,31H,17-18,21H2,1-7H3/t31-,35-/m1/s1

InChI Key

KHCXJRUQXRBLME-CYEXUTLASA-N

Isomeric SMILES

CC(C)[C@@H]1[C@@]2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)C(=O)N(C)C)Cl

Canonical SMILES

CC(C)C1C2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)C(=O)N(C)C)Cl

Origin of Product

United States

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